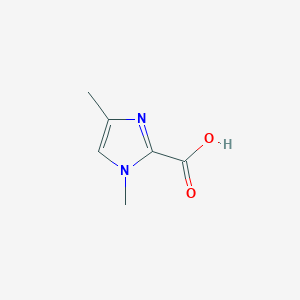

Methyl 1-methylimidazole-2-carboxylic acid

Vue d'ensemble

Description

“Methyl 1-methylimidazole-2-carboxylic acid” is an imidazolyl carboxylic acid that is 1H-imidazole with methyl and carboxylic acid group substituents at positions 1 and 2 respectively . It has a role as a metabolite .

Synthesis Analysis

The synthesis of 1-Methylimidazole, a similar compound, is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular formula of “this compound” is C5H6N2O2 . The molecular weight is 126.11 g/mol . The IUPAC name is 1-methylimidazole-2-carboxylic acid .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 126.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 126.042927438 g/mol .Applications De Recherche Scientifique

C-C Bond Cleavage in 2-Acylimidazoles

2-Acylimidazoles, a category related to methyl 1-methylimidazole-2-carboxylic acid, are employed as carboxylic acid equivalents in chemoselective and enantioselective reactions. Researchers found that the C-C bond in these compounds can be cleaved under neutral conditions without additional reagents or catalysts, demonstrating a significant advancement in organic synthesis (Xin et al., 2020).

Synthesis of Imidazole Derivatives

Research has focused on the synthesis of various imidazole derivatives using this compound. For instance, a study demonstrated a novel synthesis route for 1-alkylimidazole-4-carboxylic acid and its derivatives (Takahashi et al., 1974).

Applications in Membrane Science

1-Methylimidazole, a close relative of this compound, has been utilized as an additive in the preparation of reverse osmosis membranes. The addition improves membrane structure, leading to higher flux and rejection rates, beneficial in desalination processes (Yingying et al., 2020).

Hydrogen Bonding Studies

Investigations into the hydrogen bonding capabilities of 1-methylimidazole with various carboxylic acids have provided insights into the formation of low-barrier hydrogen bonds, which are crucial in many biological and chemical processes (Garcia-Viloca et al., 1997).

Ionic Liquid Precursors

Research has shown that derivatives of this compound, like 1,3-dimethylimidazolium-2-carboxylate, can act as precursors to ionic liquids. These are important in green chemistry for applications like solvents and catalysts (Holbrey et al., 2003).

Catalysis and Synthesis

This compound and its derivatives are also used in various catalytic processes and synthetic pathways in organic chemistry. Examples include esterification reactions and the formation of different imidazole-based structures, which are key components in many pharmaceuticals and industrial chemicals (Zhu et al., 2003), (Alcalde et al., 1992).

Mécanisme D'action

Target of Action

Methyl 1-methylimidazole-2-carboxylic acid is a derivative of 1-Methylimidazole . The primary targets of 1-Methylimidazole are Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . .

Mode of Action

1-methylimidazole, a related compound, is known to form octahedral ions with fe, co, ni, and a square-planar ion with cu . It also forms adducts with Lewis acids such as molybdenum perfluorobutyrate and [Rh(CO)2Cl]2 . These interactions could potentially influence the activity of the target proteins.

Propriétés

IUPAC Name |

1,4-dimethylimidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-8(2)5(7-4)6(9)10/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKBASKDJIQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)

![3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid](/img/structure/B3038864.png)

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B3038866.png)